molecular formula C16H24F2N2O5S B12071096 Benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Katalognummer: B12071096
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: ZZGFUBQWBPPVOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a complex organic compound that combines the structural features of benzenesulfonic acid and a difluoropyrrolidine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, such as tert-butyl esters, to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution or potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzenesulfonic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is unique due to its combination of a difluoropyrrolidine core with a benzenesulfonic acid moiety. This unique structure imparts specific chemical properties and potential biological activities that are not found in other similar compounds .

Eigenschaften

Molekularformel

C16H24F2N2O5S

Molekulargewicht

394.4 g/mol

IUPAC-Name

benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18F2N2O2.C6H6O3S/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13;7-10(8,9)6-4-2-1-3-5-6/h7H,4-6,13H2,1-3H3;1-5H,(H,7,8,9)

InChI-Schlüssel

ZZGFUBQWBPPVOO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)(F)F.C1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.